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molecular formula C11H8ClNO B8518877 3-(p-Chlorophenyl)-pyrrole-2-carboxaldehyde CAS No. 122453-99-0

3-(p-Chlorophenyl)-pyrrole-2-carboxaldehyde

Cat. No. B8518877
M. Wt: 205.64 g/mol
InChI Key: KQMRUVUQLNUIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310938

Procedure details

A mixture of 0.63 g (3.1 mmol) of 3-(p-chlorophenyl)-pyrrole-2-carboxaldehyde in 10 mL of water is stirred and ice-cooled while 0.52 g (4.6 mmol) of hydroxylamine-o-sulfonic acid in 10 mL of water is slowly added. After the addition, the cooling bath is removed and the mixture is heated for 25 minutes. On cooling, the resulting solid is collected and shown, by NMR, to be a mixture of product and starting aldehyde. This mixture is reacted in the same manner with an additional 0.49 g (4.2 mmol) of hydroxylamine-O-sulfonic acid in a total of 30 mL of water. The mixture is heated at 60°-70° C. for 2 hours. The mixture is cooled and the resulting solids are collected and purified by chromatography or silica gel using 1:1 ethyl acetate hexane to give 0.40 g of pink solid, m.p. 114°-115° C.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][NH:10][C:9]=2[CH:13]=O)=[CH:4][CH:3]=1.[NH2:15]OS(O)(=O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][NH:10][C:9]=2[C:13]#[N:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(NC=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.49 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the resulting solid is collected
ADDITION
Type
ADDITION
Details
a mixture of product
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 60°-70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the resulting solids are collected
CUSTOM
Type
CUSTOM
Details
purified by chromatography or silica gel using 1:1 ethyl acetate hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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